2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F4N5OS and its molecular weight is 437.42. The purity is usually 95%.
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Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that incorporates various structural motifs known for their biological activity. This article explores the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
Structural Overview
The molecular structure of the compound includes:
- An imidazo[2,1-c][1,2,4]triazole core, which is recognized for its diverse pharmacological properties.
- A thioacetamide functional group that may enhance its reactivity and biological interactions.
- A trifluoromethyl phenyl group that can influence lipophilicity and metabolic stability.
The molecular formula is C17H15F3N4S, with an approximate molecular weight of 374.4 g/mol.
Antimicrobial Properties
The imidazo[2,1-c][1,2,4]triazole moiety has been associated with significant antimicrobial activities . Research indicates that compounds containing this structure can exhibit potent effects against various bacterial strains, including drug-resistant pathogens. For example, triazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also possess similar properties due to its structural features .
Anticancer Potential
The presence of the imidazole and triazole rings in the compound suggests potential anticancer activity . Studies have highlighted that derivatives of imidazo[2,1-c][1,2,4]triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with other related triazole derivatives is valuable. The following table summarizes some key findings from recent studies:
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
IT10 | Antitubercular | Mycobacterium tuberculosis | IC50: 2.32 μM |
Compound 29 | Antibacterial | MRSA | MIC: 0.046–3.11 μM |
Compound 44d | Cytotoxic | MCF-7 | IC50: >10 μM |
This table illustrates the promising activities of structurally similar compounds, indicating that the compound may exhibit comparable or enhanced biological effects due to its unique structure .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of This compound . Key areas for future investigation include:
- In vitro and in vivo studies to assess the therapeutic efficacy and safety profile.
- Detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties.
- Exploration of potential applications in agrochemicals or other fields beyond human medicine.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N5OS/c20-12-5-7-13(8-6-12)27-9-10-28-17(27)25-26-18(28)30-11-16(29)24-15-4-2-1-3-14(15)19(21,22)23/h1-8H,9-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDODDACLJXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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